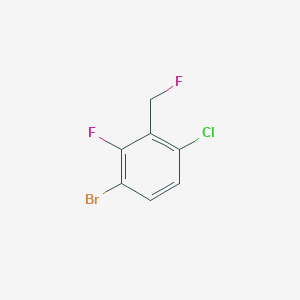

1-Bromo-4-chloro-3-fluoromethyl-2-fluorobenzene

概要

説明

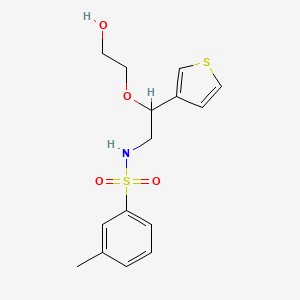

1-Bromo-4-chloro-3-fluorobenzene is a polyhalo substituted benzene . It has an empirical formula of C6H3BrClF and a molecular weight of 209.44 . It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom .

Synthesis Analysis

This compound undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines . The preparation of the catalyst begins with the synthesis of the Grignard reagent of 1-bromo-2-chloro-4-fluorobenzene yielding a magnesium bromide analogue .Molecular Structure Analysis

The molecular structure of 1-Bromo-4-chloro-3-fluorobenzene can be represented by the SMILES string Fc1cc(Br)ccc1Cl . The InChI key for this compound is AGYWDGVTLKNTBS-UHFFFAOYSA-N .Chemical Reactions Analysis

As mentioned earlier, 1-Bromo-4-chloro-3-fluorobenzene undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .Physical And Chemical Properties Analysis

1-Bromo-4-chloro-3-fluorobenzene is a solid compound . It has a molecular weight of 209.44 and a refractive index of 1.5520-1.5560 at 20°C .科学的研究の応用

Electrochemical Fluorination

A study delved into the electrochemical fluorination mechanisms of aromatic compounds, including halobenzenes, highlighting the synthesis and reactions of fluorinated compounds. This research is pertinent as it provides foundational knowledge on the chemical behavior of halogenated benzenes in fluorination reactions, which could be applicable to understanding the reactivity and potential applications of 1-Bromo-4-chloro-3-fluoromethyl-2-fluorobenzene in electrochemical contexts (Horio et al., 1996).

Vibrational Spectroscopy

Research on the vibrational spectra of halobenzene cations, including those related to bromo and chloro substituents, provides insights into the electronic states and ionization energies of these compounds. Understanding the vibrational and electronic properties of such halogenated benzenes can be crucial for applications in spectroscopy and material science (Kwon, Kim, & Kim, 2002).

Photoreactions with Cyclopentene

A study on the photoreactions of chloro-, bromo-, and iodo-benzenes with cyclopentene reveals new insights into carbon-halogen bond reactions. Although this research does not directly involve fluoromethyl groups, it illustrates the potential reactivity of halogenated benzenes under photochemical conditions, which could extend to compounds like this compound (Bryce-smith, Dadson, & Gilbert, 1980).

Synthesis and Inhibitory Activity

Another study explored the synthesis of 1,2,3-triazole derivatives of uracil and thymine from halobenzenes, including bromobenzenes, for potential applications in corrosion inhibition. This research demonstrates the chemical versatility of halobenzenes in synthesizing novel compounds with practical applications, suggesting similar potential for this compound in material science and corrosion protection (Negrón-Silva et al., 2013).

Fluorination Techniques

Research on the fluorination of aromatic compounds using xenon difluoride presents methodologies that could be relevant for modifying or synthesizing compounds similar to this compound. This study highlights techniques for introducing fluorine atoms into aromatic compounds, showcasing the potential for chemical modifications and synthesis of complex fluorinated molecules (Fedorov et al., 2015).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Skin Irrit. 2 . It has hazard statements H302 - H315 - H410 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

将来の方向性

特性

IUPAC Name |

1-bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-5-1-2-6(9)4(3-10)7(5)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAPDHYVYQDLLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)CF)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

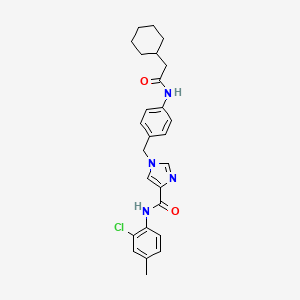

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2985177.png)

![N-[3,5-bis(trifluoromethyl)cyclohexyl]-6-chloropyridine-3-carboxamide](/img/structure/B2985182.png)

![2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2985188.png)

![2-Amino-6-benzyl-4-(5-bromo-2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2985190.png)

![N,N-dimethyl-2-[(2-methylpyrimidin-4-yl)oxy]cyclohexan-1-amine](/img/structure/B2985191.png)

![N-[3-(pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2985194.png)

![6-Isopropyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2985195.png)

![2-(4-chlorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2985197.png)